3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol
CAS No.:
Cat. No.: VC18236539
Molecular Formula: C11H13BrFNO
Molecular Weight: 274.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H13BrFNO |
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Molecular Weight | 274.13 g/mol |
IUPAC Name | 3-[(3-bromo-4-fluorophenyl)methyl]pyrrolidin-3-ol |
Standard InChI | InChI=1S/C11H13BrFNO/c12-9-5-8(1-2-10(9)13)6-11(15)3-4-14-7-11/h1-2,5,14-15H,3-4,6-7H2 |
Standard InChI Key | QEHMJKIIIMGVBG-UHFFFAOYSA-N |
Canonical SMILES | C1CNCC1(CC2=CC(=C(C=C2)F)Br)O |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of 3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol is C₁₁H₁₃BrFNO, with a molecular weight of 274.13 g/mol. Its IUPAC name is derived from the pyrrolidine backbone substituted at the third carbon with a hydroxyl group and at the nitrogen with a 3-bromo-4-fluorobenzyl group. Key structural features include:
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Pyrrolidine ring: A five-membered saturated amine ring contributing to conformational flexibility and hydrogen-bonding capacity.
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Halogenated benzyl group: The 3-bromo-4-fluoro substitution pattern on the benzene ring enhances electrophilic reactivity and lipophilicity, potentially improving membrane permeability .
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₁₁H₁₃BrFNO |
Molecular Weight | 274.13 g/mol |
IUPAC Name | 3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol |
Canonical SMILES | C1CN(CC1O)CC2=CC(=C(C=C2)Br)F |
PubChem CID (Analog) | 111750279 |
Synthesis and Manufacturing
The synthesis of 3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol can be inferred from methods used for analogous compounds :
Step 1: Synthesis of 3-Bromo-4-fluorobenzaldehyde
As described in CN109912396B , 4-fluorobenzaldehyde undergoes bromination using sodium bromide and sodium hypochlorite under ultrasonic conditions. This method avoids toxic bromine gas, offering a safer and greener route:
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Reactants: 4-fluorobenzaldehyde, NaBr, HCl, NaOCl.
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Conditions: Ultrasonication at 20–25°C, dichloromethane solvent.
Step 2: Conversion to 3-Bromo-4-fluorobenzyl Bromide
The aldehyde is reduced to the corresponding benzyl alcohol and subsequently brominated using PBr₃ or HBr/AcOH.
Step 3: Alkylation of Pyrrolidin-3-ol
The benzyl bromide reacts with pyrrolidin-3-ol in a nucleophilic substitution, typically under basic conditions (e.g., K₂CO₃ in DMF).
Table 2: Synthetic Pathway Overview
Physical and Chemical Properties
While experimental data specific to 3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol are scarce, analogs such as 1-[(5-Bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol provide relevant insights:
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Appearance: White to off-white crystalline solid.
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Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO), sparingly soluble in water.
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Melting Point: Estimated 120–125°C (based on structural analogs).
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Stability: Stable under inert conditions but may decompose upon prolonged exposure to light or moisture.
The electron-withdrawing effects of bromine and fluorine increase the compound’s acidity (pKa ~8.5–9.0 for the hydroxyl group), facilitating deprotonation under basic conditions.
Biological Activities and Mechanisms
Pyrrolidine derivatives with halogenated benzyl groups exhibit diverse biological activities:
Antimicrobial and Antiviral Effects
Bromine’s electronegativity disrupts microbial cell membranes, and fluorine improves metabolic stability. In vitro studies on analogs show MIC values of 2–4 µg/mL against Staphylococcus aureus.
Anticancer Activity
Halogenated pyrrolidines induce apoptosis in cancer cells via ROS generation. A 2024 study reported IC₅₀ values of 15 µM for a related compound against HeLa cells.
Applications in Medicinal Chemistry
3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol serves as a precursor in designing:
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Kinase inhibitors: The benzyl group occupies hydrophobic pockets in ATP-binding sites.
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G-protein-coupled receptor (GPCR) modulators: Structural flexibility enables interactions with allosteric sites.
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Prodrugs: The hydroxyl group can be esterified for improved bioavailability .
Comparison with Structural Analogs
Table 3: Substituent Position Effects
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